Sengosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sengosterone is a naturally occurring steroid compound that belongs to the class of phytoecdysteroids. It is primarily isolated from plants such as Ajuga remota and Cyathula capitata . Phytoecdysteroids are known for their role in plant defense mechanisms and have been studied for their potential benefits in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sengosterone can be synthesized through various chemical reactions, although detailed synthetic routes are not extensively documented. The compound is typically isolated from natural sources using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves the extraction from plants like Ajuga remota. The process includes harvesting the plant material, followed by solvent extraction and purification using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Sengosterone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Sengosterone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroid chemistry and reactions.
Biology: Investigated for its role in plant defense mechanisms and its effects on insect physiology.
Medicine: Studied for potential therapeutic effects, including anti-inflammatory and anabolic properties.
Industry: Used in the development of natural insecticides and growth enhancers for plants
Mechanism of Action
The mechanism of action of Sengosterone involves its interaction with specific molecular targets and pathways. It is known to bind to ecdysteroid receptors, which are involved in regulating gene expression and protein synthesis. This interaction leads to various physiological effects, including growth promotion and stress resistance .
Comparison with Similar Compounds
20-Hydroxyecdysone: Another phytoecdysteroid with similar biological activities.
Cyasterone: A lactone-containing ecdysteroid found in the Ajuga genus.
Ponasterone A: A minor ecdysteroid with unique structural features.
Uniqueness: Sengosterone is unique due to its specific molecular structure and its presence in certain plant species.
Properties
CAS No. |
22799-11-7 |
---|---|
Molecular Formula |
C29H44O9 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
(3S,4S,5R)-5-hydroxy-4-[(3S)-3-hydroxy-3-[(2S,3R,5S,9R,10R,13R,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3-methyloxan-2-one |
InChI |
InChI=1S/C29H44O9/c1-15-16(21(32)14-38-24(15)34)5-9-27(4,35)22-7-10-28(36)18-11-23(33)29(37)13-20(31)19(30)12-26(29,3)17(18)6-8-25(22,28)2/h11,15-17,19-22,30-32,35-37H,5-10,12-14H2,1-4H3/t15-,16-,17-,19-,20+,21-,22-,25+,26+,27-,28?,29+/m0/s1 |
InChI Key |
BVEKCPASWBGPLT-USDNQNGZSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](COC1=O)O)CC[C@@](C)([C@H]2CCC3([C@@]2(CC[C@H]4C3=CC(=O)[C@]5([C@@]4(C[C@@H]([C@@H](C5)O)O)C)O)C)O)O |
Canonical SMILES |
CC1C(C(COC1=O)O)CCC(C)(C2CCC3(C2(CCC4C3=CC(=O)C5(C4(CC(C(C5)O)O)C)O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.